molecular formula C30H24N2O6 B422756 4-(4-METHOXY-2-NITROPHENYL)-1,7-DIMETHYL-8,9-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE

4-(4-METHOXY-2-NITROPHENYL)-1,7-DIMETHYL-8,9-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE

Cat. No.: B422756
M. Wt: 508.5g/mol
InChI Key: QICJCQWEUWRYLQ-UHFFFAOYSA-N
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Description

4-(4-METHOXY-2-NITROPHENYL)-1,7-DIMETHYL-8,9-DIPHENYL-4-AZATRICYCLO[5210~2,6~]DEC-8-ENE-3,5,10-TRIONE is a complex organic compound with a unique structure that includes methoxy, nitro, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXY-2-NITROPHENYL)-1,7-DIMETHYL-8,9-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE typically involves multiple steps, starting from simpler organic molecules. The process often includes nitration, methoxylation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXY-2-NITROPHENYL)-1,7-DIMETHYL-8,9-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(4-METHOXY-2-NITROPHENYL)-1,7-DIMETHYL-8,9-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-METHOXY-2-NITROPHENYL)-1,7-DIMETHYL-8,9-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-nitrophenyl isocyanate
  • 2-Methoxy-4-nitrophenyl isothiocyanate

Uniqueness

Compared to similar compounds, 4-(4-METHOXY-2-NITROPHENYL)-1,7-DIMETHYL-8,9-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE has a unique structure that imparts distinct chemical and biological properties. Its combination of functional groups and rigid framework makes it a valuable compound for various applications.

Properties

Molecular Formula

C30H24N2O6

Molecular Weight

508.5g/mol

IUPAC Name

4-(4-methoxy-2-nitrophenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

InChI

InChI=1S/C30H24N2O6/c1-29-22(17-10-6-4-7-11-17)23(18-12-8-5-9-13-18)30(2,28(29)35)25-24(29)26(33)31(27(25)34)20-15-14-19(38-3)16-21(20)32(36)37/h4-16,24-25H,1-3H3

InChI Key

QICJCQWEUWRYLQ-UHFFFAOYSA-N

SMILES

CC12C3C(C(=O)N(C3=O)C4=C(C=C(C=C4)OC)[N+](=O)[O-])C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)C

Canonical SMILES

CC12C3C(C(=O)N(C3=O)C4=C(C=C(C=C4)OC)[N+](=O)[O-])C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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